molecular formula C14H11NO4 B596708 3-(2-Methylphenyl)-5-nitrobenzoic acid CAS No. 1261952-79-7

3-(2-Methylphenyl)-5-nitrobenzoic acid

Cat. No.: B596708
CAS No.: 1261952-79-7
M. Wt: 257.245
InChI Key: SQUAMAPZYQSOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by further chemical modifications. One common method includes the nitration of 2-methylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The reaction is usually carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is typically the corresponding amine.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3-(2-Methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzoic acid: Lacks the methyl group, which affects its physical and chemical properties.

    3-Methyl-5-nitrobenzoic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.

Uniqueness

3-(2-Methylphenyl)-5-nitrobenzoic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

3-(2-Methylphenyl)-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13N1O4
  • Molecular Weight : 273.27 g/mol

The presence of the nitro group (–NO2) and the methylphenyl group contributes to its unique reactivity and biological profile.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The nitro group can undergo reduction to form reactive intermediates that interact with bacterial DNA, leading to cell death. Studies have indicated its effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, as shown in Table 1:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound exhibits varying degrees of antimicrobial activity, with Staphylococcus aureus being the most sensitive.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound using various cancer cell lines. The results are summarized in Table 2:

Cell Line IC50 (µM) Effect on Cell Cycle
A549 (Lung Cancer)15.5G1 phase arrest
MCF-7 (Breast Cancer)20.3Induction of apoptosis
HeLa (Cervical Cancer)12.8G2/M phase arrest

These findings suggest that the compound not only inhibits cell growth but also affects the cell cycle dynamics, indicating its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models, supporting its use as a therapeutic agent against bacterial infections.
  • Case Study on Anticancer Activity : In a study published in Nature, researchers explored the effects of this compound on breast cancer cells, revealing that it induced apoptosis through mitochondrial pathways, which could pave the way for its development as a chemotherapeutic agent.

Properties

IUPAC Name

3-(2-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUAMAPZYQSOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688597
Record name 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-79-7
Record name 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.